4-Éthoxy-4-(trifluorométhyl)pipéridine

Vue d'ensemble

Description

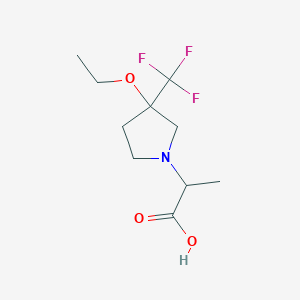

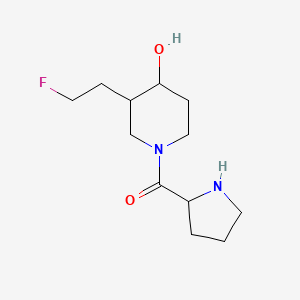

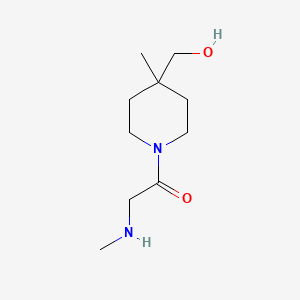

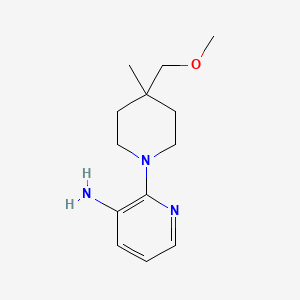

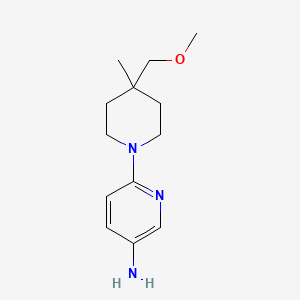

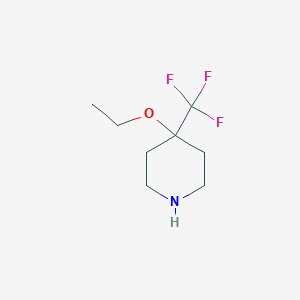

“4-Ethoxy-4-(trifluoromethyl)piperidine” is a chemical compound . It is used in the preparation of retinoid-related orphan receptor inhibitors . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Synthesis Analysis

The synthesis of “4-Ethoxy-4-(trifluoromethyl)piperidine” and its derivatives is achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “4-Ethoxy-4-(trifluoromethyl)piperidine” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions of “4-Ethoxy-4-(trifluoromethyl)piperidine” involve C,N-cross coupling reactions and the synthesis of dopamine D3 receptor antagonists .Physical and Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine in “4-Ethoxy-4-(trifluoromethyl)piperidine” are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Industrie agrochimique

4-Éthoxy-4-(trifluorométhyl)pipéridine: les dérivés sont principalement utilisés dans l'industrie agrochimique pour la protection des cultures. Le groupe trifluorométhyle est connu pour améliorer l'activité biologique des pesticides, les rendant plus efficaces contre les ravageurs . Par exemple, des dérivés comme le fluazifop-butyle utilisent ce composé comme motif structurel clé pour protéger les cultures de divers ravageurs .

Développement pharmaceutique

Dans le secteur pharmaceutique, les dérivés du composé sont utilisés en raison de leurs propriétés physicochimiques uniques conférées par l'atome de fluor. Ces propriétés peuvent conduire au développement de nouveaux produits pharmaceutiques avec une efficacité et une stabilité accrues. Actuellement, plusieurs produits pharmaceutiques contenant le groupe trifluorométhyle sont sur le marché, et beaucoup d'autres sont en cours d'essais cliniques .

Médecine vétérinaire

Semblable à ses applications en médecine humaine, This compound est également utilisée dans les produits vétérinaires. Ses dérivés ont été approuvés pour une utilisation en médecine vétérinaire, offrant des traitements pour les animaux qui bénéficient des caractéristiques uniques du groupe trifluorométhyle .

Science des matériaux

Les dérivés du composé sont explorés pour leurs applications potentielles en science des matériaux. La présence du groupe trifluorométhyle peut conférer aux matériaux des propriétés uniques telles qu'une résistance accrue à la dégradation et des performances améliorées dans diverses applications .

Science de l'environnement

En science de l'environnement, l'accent est mis sur l'impact et la dégradation des dérivés de This compound dans l'environnement. Des recherches sont menées pour comprendre comment ces composés interagissent avec les systèmes écologiques et pour s'assurer que leur utilisation ne conduit pas à des dommages environnementaux à long terme .

Chimie analytique

This compound: est utilisé en chimie analytique comme composé de référence ou intermédiaire dans la synthèse de molécules plus complexes. Ses dérivés peuvent être utilisés dans diverses techniques analytiques, notamment la RMN, la CLHP, la CL-SM et l'UPLC, pour étudier les propriétés et le comportement de nouveaux composés .

Mécanisme D'action

Target of Action

The primary target of 4-Ethoxy-4-(trifluoromethyl)piperidine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This compound also seems to be used in the synthesis of dopamine D3 receptor antagonists .

Mode of Action

The mode of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves its interaction with its targets, leading to changes in the biochemical pathways. In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 4-Ethoxy-4-(trifluoromethyl)piperidine. This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s unique properties make it a valuable tool for studies in various fields.

Result of Action

The result of the action of 4-Ethoxy-4-(trifluoromethyl)piperidine is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in the synthesis of complex organic compounds .

Action Environment

The action of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific conditions for optimal performance . .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

4-Ethoxy-4-(trifluoromethyl)piperidine plays a significant role in biochemical reactions, particularly in the synthesis of biologically active compounds. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been utilized in the synthesis of dopamine D3 receptor antagonists, indicating its potential role in modulating neurotransmitter pathways . The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and biomolecules are primarily mediated through its trifluoromethyl group, which can form strong hydrogen bonds and hydrophobic interactions, thereby affecting the binding affinity and specificity of the compound.

Cellular Effects

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the trifluoromethyl group in 4-Ethoxy-4-(trifluoromethyl)piperidine can interfere with the biochemistry of respiration, potentially affecting cellular energy production . Additionally, its interaction with specific receptors and enzymes can lead to alterations in gene expression, thereby influencing cellular responses and metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of 4-Ethoxy-4-(trifluoromethyl)piperidine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The trifluoromethyl group is particularly important in these interactions, as it can enhance the binding affinity of the compound to its target molecules. For instance, 4-Ethoxy-4-(trifluoromethyl)piperidine has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating their activity and influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Ethoxy-4-(trifluoromethyl)piperidine can change over time. This compound exhibits stability under various conditions, but its degradation products can also have significant biochemical effects. Long-term studies have shown that 4-Ethoxy-4-(trifluoromethyl)piperidine can have lasting impacts on cellular function, particularly in in vitro and in vivo models . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 4-Ethoxy-4-(trifluoromethyl)piperidine vary with different dosages in animal models. At lower doses, this compound can modulate specific biochemical pathways without causing significant toxicity. At higher doses, 4-Ethoxy-4-(trifluoromethyl)piperidine can exhibit toxic or adverse effects, including alterations in cellular metabolism and gene expression . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s effects become pronounced and potentially harmful.

Metabolic Pathways

4-Ethoxy-4-(trifluoromethyl)piperidine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. One of the key enzymes involved in its metabolism is cytochrome P450, which mediates the ring contraction of piperidine drugs . This compound can also affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. The interactions between 4-Ethoxy-4-(trifluoromethyl)piperidine and metabolic enzymes are critical for understanding its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, accumulating in specific tissues and compartments . The distribution of 4-Ethoxy-4-(trifluoromethyl)piperidine is influenced by its physicochemical properties, including its hydrophobicity and ability to form hydrogen bonds. These properties also affect its localization and accumulation within cells, impacting its overall biochemical activity.

Subcellular Localization

The subcellular localization of 4-Ethoxy-4-(trifluoromethyl)piperidine is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, where it exerts its biochemical effects. Post-translational modifications and targeting signals play a crucial role in directing 4-Ethoxy-4-(trifluoromethyl)piperidine to its site of action . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Propriétés

IUPAC Name |

4-ethoxy-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO/c1-2-13-7(8(9,10)11)3-5-12-6-4-7/h12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVBFKNAXVFALJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CCNCC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.